
2-chloro-N-methyl-N-(oxan-4-yl)propanamide
Descripción general
Descripción
2-Chloro-N-methyl-N-(oxan-4-yl)propanamide, also known as CMOP, is an organic compound that is used in a variety of scientific research applications. CMOP is a colorless solid with a molecular weight of 215.6 g/mol and a melting point of approximately 127-128°C. It is a chiral molecule and has both a chiral carbon and a chiral nitrogen, making it an important compound for asymmetric synthesis. CMOP has been used in a variety of scientific research applications, including asymmetric synthesis, organic synthesis, and drug design.
Aplicaciones Científicas De Investigación
Anticancer Activity
Similar compounds, like 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives , have been synthesized and evaluated for their anticancer activity . These studies suggest that derivatives of 2-chloro-N-methyl-N-(oxan-4-yl)propanamide could also be explored for their potential to inhibit cancer cell growth.
Metabolic Stability Studies
The metabolic stability of compounds related to 2-chloro-N-methyl-N-(oxan-4-yl)propanamide has been assessed in human liver microsomes . This research is crucial for understanding how the compound and its derivatives might be metabolized in the body, which is essential for drug development.
Apoptosis Induction
Research on related sulfonamide derivatives has shown the ability to induce apoptosis in cancer cells . This process of programmed cell death is a key target in cancer therapy, and 2-chloro-N-methyl-N-(oxan-4-yl)propanamide could be a candidate for developing new anticancer agents that trigger apoptosis.
Cell Cycle Analysis
The effects of related compounds on the cell cycle have been studied using flow cytometry analysis . By understanding how 2-chloro-N-methyl-N-(oxan-4-yl)propanamide influences the cell cycle, researchers can gain insights into its potential use in controlling cell proliferation in various diseases, including cancer.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMOTFZRCKOLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCOCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(oxan-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1486506.png)
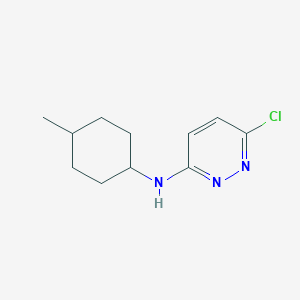
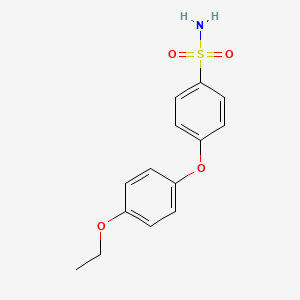
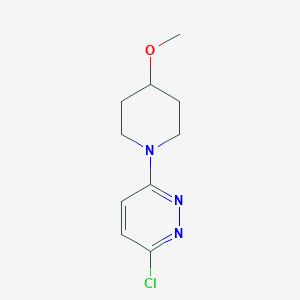
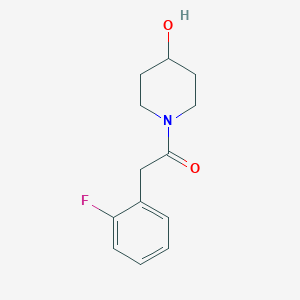


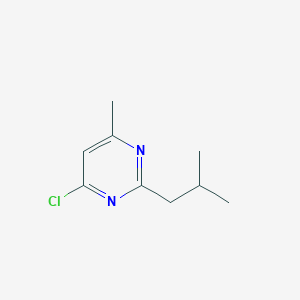
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
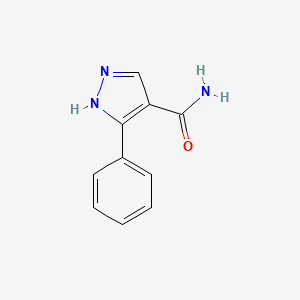
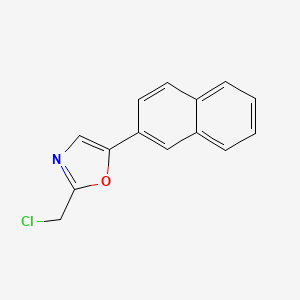

![(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1486526.png)